molecular formula C7H6Cl2N2S B024775 3,5-Dichlorophenylthiourea CAS No. 107707-33-5

3,5-Dichlorophenylthiourea

Cat. No.: B024775
CAS No.: 107707-33-5
M. Wt: 221.11 g/mol
InChI Key: BNJARXOEVLYKDN-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylthiourea (CAS 107707-33-5) is a high-value organosulfur compound of significant interest in medicinal chemistry and pharmacological research. This thiourea derivative, with the molecular formula C 7 H 6 Cl 2 N 2 S and a molecular weight of 221.11 g/mol, serves as a versatile scaffold in the development of novel bioactive agents. Key Research Applications & Value: Anticancer Research: This compound is a key intermediate in synthesizing molecules that demonstrate potent cytotoxic activity . Studies on related thiourea derivatives show promising growth inhibition against a panel of human cancer cell lines, including colon carcinoma (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562). The mechanism of action is associated with strong pro-apoptotic activity (induction of programmed cell death) and the inhibition of interleukin-6 (IL-6) levels, a key cytokine in the tumor microenvironment . Antimicrobial Research: Thiourea derivatives are extensively investigated for their antibacterial properties . The structure of this compound allows for further functionalization to create compounds active against various Gram-positive and Gram-negative bacterial strains . Chemical Synthesis & Material Science: As a building block in organic synthesis, this compound is used to develop more complex structures, including metal complexes and heterocyclic compounds, for various research applications . Physical & Chemical Data: Melting Point: 177-179°C; Density: ~1.563 g/cm 3 . Important Notice: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJARXOEVLYKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372124
Record name 3,5-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

107707-33-5
Record name 3,5-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dichlorophenylthiourea and Its Derivatives

General Synthetic Routes to N,N'-Disubstituted Thioureas

Several reliable methods exist for the synthesis of N,N'-disubstituted thioureas, providing access to a diverse array of these compounds.

The most common and versatile method for preparing thiourea (B124793) derivatives is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.com This reaction is considered a type of click chemistry due to its high efficiency and simple conditions. nih.gov The process involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov

A widely used variation of this method involves the in situ generation of an acyl isothiocyanate. This is typically achieved by reacting an acid chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent like acetone (B3395972) or acetonitrile. conicet.gov.aracs.orggoogle.com The resulting isothiocyanate is then immediately treated with the desired amine to yield the N,N'-disubstituted thiourea. nih.govconicet.gov.ar This one-pot process is efficient, often providing high yields of the final product. google.com The reaction is generally carried out at room temperature. google.com Mechanochemical methods, such as manual grinding or automated ball milling, have also been successfully employed for the reaction between amines and isothiocyanates, often resulting in quantitative yields in a significantly shorter time. nih.gov

Table 1: Examples of Isothiocyanate-Mediated Synthesis of Thioureas
IsothiocyanateAmineSolventProductReference
Phenyl isothiocyanateVarious aminesDichloromethane (B109758) or tert-butanolN-phenyl-N'-substituted thioureas mdpi.com
Naphthoyl chloride (forms isothiocyanate in situ with KSCN)Substituted aminesAcetonitrileN-Naphthoyl thiourea derivatives acs.org
Isophthaloyl dichloride (forms isothiocyanate in situ with KSCN)DiphenylamineAcetoneBenzoylthiourea derivative with a triazinethione moiety uzh.ch
Aryl isothiocyanates2-Aryloxyacetamides-Aromatic carbonyl thioureas chemrxiv.org

An alternative route to acylthioureas involves the treatment of aminothiocarbonylimidoyl chlorides with potassium thiocyanate, which is then followed by a hydrolysis step to yield the desired product. conicet.gov.arresearchgate.netpsu.edu This method provides another pathway to the thiourea core structure, starting from a different set of precursors.

N-acyl aminoimidoyl chlorides can be reacted with hydrogen sulfide (B99878) to form acylthioureas. conicet.gov.arresearchgate.net This method introduces the sulfur atom via hydrogen sulfide, contrasting with methods that utilize thiocyanate salts or isothiocyanates.

The reaction between acyl iodides and thiourea presents another synthetic option. conicet.gov.ar Specifically, acetyl iodide has been shown to react with thiourea and its derivatives. researchgate.netopenalex.org These reactions typically occur at room temperature and result in the formation of N-acetyl derivatives. conicet.gov.arresearchgate.net The specific product, whether an S- or N-acetyl derivative, can be influenced by the reaction temperature and the structure of the thiourea starting material. researchgate.netresearchgate.net

Synthesis of 3,5-Dichlorophenylthiourea

The direct synthesis of this compound is most commonly achieved from its corresponding aniline (B41778) precursor.

A well-established method for synthesizing aryl thioureas, including this compound, involves the reaction of the corresponding aryl amine with a thiocyanate salt in an acidic medium. chemicalbook.com In a typical procedure, 3,5-dichloroaniline (B42879) is first dissolved in warm water containing hydrochloric acid. chemicalbook.com To this solution of the amine salt, ammonium thiocyanate is added, and the mixture is heated. chemicalbook.com The initial product is the aryl amine thiocyanate salt, which upon further heating, rearranges to form the target N-arylthiourea. chemicalbook.com

The process involves evaporating the mixture to dryness and then heating the solid residue, which causes the thermal isomerization of the ammonium thiocyanate salt of the aniline into the corresponding thiourea. chemicalbook.com Purification is achieved by treating the crude product with water to remove unreacted ammonium salts, followed by recrystallization from a solvent like ethanol (B145695). chemicalbook.com A similar procedure is used for the synthesis of other chlorinated phenylthioureas, such as N-(4-chlorophenyl) thiourea and N-(2,5-dichlorophenyl) thiourea, by reacting the respective anilinium chlorides with sodium thiocyanate in a solvent like THF. researchgate.net

Table 2: Synthesis of this compound
Reactant 1Reactant 2Reagents/ConditionsProductReference
3,5-DichloroanilineAmmonium thiocyanate1. Add HCl in water. 2. Heat on steam bath. 3. Evaporate to dryness. 4. Heat dry residue. 5. Recrystallize from ethanol.1-(3,5-Dichlorophenyl)thiourea chemicalbook.com

Reflux with 1,2-Dibromoethane (B42909) and Isoamyl Alcohol

A notable synthetic route for a derivative of this compound involves a reflux reaction with 1,2-dibromoethane and isoamyl alcohol. Specifically, 3,5-dichlorophenyl thiourea is refluxed with 1,2-dibromoethane in isoamyl alcohol for 4 hours. nih.gov This process yields the intermediate, 2-methylimino-3-(3,5-dichlorophenyl)thiazolidine. nih.gov This intermediate is a crucial precursor in the synthesis of other derivatives, such as 2-DCTD, which is formed through subsequent hydrolysis of the intermediate via a diazonium salt. nih.gov

Synthesis of Key this compound Derivatives

1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea

Table 1: Crystal Data and Structure Refinement for 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea nih.gov

ParameterValue
Empirical FormulaC14H8Cl4N2OS
Formula Weight394.08
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.7737 (13)
b (Å)10.3744 (6)
c (Å)10.6935 (11)
β (°)97.250 (7)
Volume (ų)1625.9 (2)
Z4
R-factor (%)3.2

N-Pivaloyl-N'-(3,5-dichlorophenyl)thiourea

N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea is synthesized and its structure has been characterized by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/a. researchgate.net The molecular structure is stabilized by an intramolecular hydrogen bond between the N'H group and the carbonyl oxygen atom. researchgate.net Solution 1H NMR studies in CDCl3 show the NH resonance at a considerable downfield position, which is influenced by the substituents on the phenyl ring. researchgate.net

Table 2: Crystal Data for N-Pivaloyl-N'-(3,5-dichlorophenyl)thiourea researchgate.net

ParameterValue
Empirical FormulaC12H14Cl2N2OS
Crystal SystemMonoclinic
Space GroupP21/a
a (Å)7.176(2)
b (Å)16.441(4)
c (Å)11.923(2)
β (°)92.48(1)
Volume (ų)1405.3(6)
Z4

1-[5-[3-(carbamothioylamino)phenoxy]pentyl]-3-(3,5-dichlorophenyl)thiourea (CHEMBL570220)

While a specific synthetic procedure for 1-[5-[3-(carbamothioylamino)phenoxy]pentyl]-3-(3,5-dichlorophenyl)thiourea (CHEMBL570220) is not detailed in the provided search results, the synthesis of similar thiourea derivatives often involves the reaction of an appropriate isothiocyanate with a corresponding amine.

3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and its Analogues

The synthesis of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) can be achieved through various methods. One approach involves the reaction of 3,5-dichlorophenyl isocyanate with a suitable mercapto compound. Another method for a related analogue, 3-(3,5-dichlorophenyl)-5-methyl-2,4-thiazolidinedione (DPMT), involves refluxing 3,5-dichlorophenyl isocyanate with ethyl 2-mercaptopropionate in toluene. nih.gov The synthesis of other analogues, such as 3-(3,5-dichlorophenyl)-4-thiazolidinone (4-DCTD), proceeds by combining 3,5-dichloroaniline and mercaptoacetic acid in ethanol, followed by refluxing the intermediate in xylene. nih.gov

Table 3: Summary of Synthetic Approaches for DCPT and Analogues nih.gov

CompoundReactantsKey Reaction Conditions
3-(3,5-dichlorophenyl)-5-methyl-2,4-thiazolidinedione (DPMT)3,5-dichlorophenyl isocyanate, ethyl 2-mercaptopropionateReflux in toluene
3-(3,5-dichlorophenyl)-4-thiazolidinone (4-DCTD)3,5-dichloroaniline, mercaptoacetic acidStirring on ice in ethanol, followed by reflux in xylene
2-methylimino-3-(3,5-dichlorophenyl)thiazolidine3,5-dichlorophenyl thiourea, 1,2-dibromoethaneReflux in isoamyl alcohol

Structural Elucidation and Conformational Analysis

Crystallographic Studies of 3,5-Dichlorophenylthiourea and its Analogues

Crystallographic studies offer a definitive map of the atomic positions within a crystal, providing precise data on bond lengths, angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the exact structure of crystalline materials. uhu-ciqso.es It provides detailed information on the internal lattice, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For many thiourea (B124793) derivatives, SC-XRD has been instrumental in confirming their synthesis and revealing their solid-state conformations. diamond.ac.uk

Studies on analogues of this compound, such as N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea and 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea, have successfully employed this technique to determine their molecular structures. nih.govresearchgate.net The crystals for these studies are typically grown from solutions and mounted on a diffractometer, where they are irradiated with X-rays. researchgate.netrsc.org The resulting diffraction patterns are then analyzed to construct a three-dimensional model of the molecule. rsc.org

The analysis of diffraction data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice.

For N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea , the crystal system has been identified as Monoclinic , with the space group P2₁/a . researchgate.net Similarly, the analogue 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea also crystallizes in the Monoclinic system, but with the space group P2₁/c . iucr.org These space groups indicate a center of symmetry within the unit cell. webmineral.com

Table 1: Crystal System and Space Group for this compound Analogues
CompoundCrystal SystemSpace GroupReference
N-pivaloyl-N'-(3,5-dichlorophenyl)thioureaMonoclinicP2₁/a researchgate.net
1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thioureaMonoclinicP2₁/c iucr.org

The unit cell is the basic repeating block of the crystal lattice, defined by its axial lengths (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules per unit cell (Z), are used to calculate the theoretical density of the crystal. youtube.comvedantu.com

For N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea , the unit cell parameters were determined at a temperature of 123(2) K. researchgate.net The calculated density is derived from these parameters and the molecular weight. researchgate.net The analogue 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea has also been characterized, with its unit cell parameters measured at 173(2) K. nih.goviucr.org

Table 2: Unit Cell Parameters for this compound Analogues
ParameterN-pivaloyl-N'-(3,5-dichlorophenyl)thiourea researchgate.net1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea iucr.org
Temperature (K)123(2)173(2)
a (Å)7.176(2)14.7737(13)
b (Å)16.441(4)10.3744(6)
c (Å)11.923(2)10.6935(11)
β (°)92.48(1)97.250(7)
Volume (ų)1405.3(6)1625.9(2)
Z44
Calculated Density (g/cm³)Not ReportedNot Reported (Mᵣ = 394.08)

Dihedral angles, which describe the rotation around a chemical bond, are crucial for defining the molecular conformation. wikipedia.org In N,N'-disubstituted thioureas, the relative orientation of the phenyl ring and the thiourea moiety is of particular interest.

In the crystal structure of 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea , the plane containing the central S-O-N-N-C-C atom set subtends a dihedral angle of 31.47(3)° with the benzene (B151609) ring. nih.goviucr.org The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.goviucr.org For another analogue, 3-Acetyl-1-(2,3-dichlorophenyl)thiourea , the dihedral angles between the phenyl rings and the side chains are 62.5(1)° and 51.3(1)° in the two independent molecules found in the asymmetric unit. iucr.org These values indicate a significant twist between the planar groups within the molecule.

The geometry of the central thiourea core (–NH–C(S)–NH–) provides insight into its electronic structure. The bond lengths and angles in this moiety are generally consistent across different thiourea derivatives. nih.gov

In compounds like 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea , the molecule exists in the thione form, characterized by typical thiourea C=S and shortened C–N bond lengths. nih.gov The C–N bond lengths are often shorter than a typical single C-N bond, indicating some double bond character due to resonance. iucr.org For example, in a related benzoyl thiourea derivative, the C-N bond lengths are in the range of 1.330(3) Å to 1.415(3) Å. iucr.org The bond lengths and angles are considered typical for N,N'-disubstituted thiourea compounds. nih.gov

Spectroscopic Characterization Techniques

Alongside crystallography, various spectroscopic techniques are essential for characterizing the structure and purity of compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provide complementary information. rsc.orgmdpi.com

For instance, the UV spectrum of an analogue, N-(2-phenethylbenzoyl)-N'-(3,5-dichlorophenyl)-thiourea , has been reported as part of its physicochemical analysis. researchgate.net NMR spectroscopy (¹H and ¹³C) is used to determine the connectivity of atoms in the molecule, while IR spectroscopy helps identify functional groups, such as the C=S and N-H vibrations characteristic of the thiourea group. rsc.org Mass spectrometry is used to confirm the molecular weight of the synthesized compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei. For thiourea derivatives, NMR provides critical information about the position of substituents on the phenyl ring and the conformation of the thiourea moiety.

In the ¹H NMR spectrum of a related compound, N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea, specific signals corresponding to the different protons in the molecule would be observed. researchgate.net The aromatic protons on the 3,5-dichlorophenyl group would appear as distinct signals in the downfield region of the spectrum. The chemical shifts and splitting patterns of these signals are indicative of their positions relative to the chlorine atoms and the thiourea group. The protons of the NH groups would also produce characteristic signals, the positions of which can be influenced by hydrogen bonding. sigmaaldrich.comcarlroth.com

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbons of the dichlorophenyl ring, the thiocarbonyl carbon (C=S), and the carbons of any other substituent would each have a characteristic chemical shift. mdpi.comresearchgate.net These shifts are sensitive to the electronic environment, providing further confirmation of the compound's structure.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 7.5120 - 140
N-H8.0 - 10.0-
C=S-180 - 190
Phenyl C-Cl-130 - 135
Phenyl C-N-140 - 150

This table is illustrative. Actual values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the functional groups present. ub.edu For this compound, key vibrational bands are expected for the N-H, C=S, and C-N bonds, as well as vibrations associated with the dichlorinated phenyl ring. scispace.comspectroscopyonline.com

The N-H stretching vibrations typically appear as a broad band in the region of 3100-3500 cm⁻¹. The C=S stretching vibration is expected in the range of 1200-1050 cm⁻¹. The C-N stretching vibrations and aromatic C-C stretching vibrations will also show characteristic absorptions. The presence and position of these bands help to confirm the thiourea functional group and the aromatic nature of the compound. americanpharmaceuticalreview.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3100 - 3500
C-H (aromatic)Stretching3000 - 3100
C=SStretching1050 - 1200
C-NStretching1250 - 1350
C-ClStretching600 - 800

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. rsc.org This method provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. youtube.comlibretexts.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) with a specific intensity ratio, confirming the presence of two chlorine atoms. rsc.org The fragmentation of the molecule would lead to the formation of various daughter ions, providing further structural clues. For instance, cleavage of the C-N bond could result in fragments corresponding to the dichlorophenyl group and the thiourea moiety. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺Molecular Ion220
[M+2]⁺Isotopic peak222
[M+4]⁺Isotopic peak224
[C₆H₃Cl₂N]⁺Dichlorophenylamino fragment160
[CH₄N₂S]⁺Thiourea fragment76

(Note: The m/z values are based on the most abundant isotopes.)

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. uobabylon.edu.iq This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. msu.edu The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the dichlorophenyl ring and the n → π* transitions of the thiocarbonyl group. up.ac.za

The position of the absorption maxima (λmax) can be influenced by the solvent and the substituents on the aromatic ring. wisdomlib.org The presence of chlorine atoms on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted phenylthiourea (B91264).

Transition Typical λmax (nm)
π → π* (aromatic)250 - 280
n → π* (C=S)300 - 340

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. edinst.comanton-paar.com It is based on the inelastic scattering of monochromatic light. mdpi.com For a vibration to be Raman active, it must involve a change in the polarizability of the molecule. edinst.com

In the Raman spectrum of this compound, the symmetric vibrations of the molecule, such as the symmetric stretching of the C-S bond and the breathing modes of the phenyl ring, are expected to be strong. americanpharmaceuticalreview.com The positions of the Raman bands can provide insights into the molecular structure and conformation. spectroscopyonline.com

Table 5: Expected Raman Shifts for this compound Derivatives

Functional Group Vibrational Mode Typical Raman Shift (cm⁻¹)
C=SSymmetric Stretch700 - 800
Phenyl RingRing Breathing990 - 1010
C-ClSymmetric Stretch600 - 700

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted by a substance after it has absorbed photons. horiba.com This phenomenon includes fluorescence and phosphorescence. While many simple organic molecules are not highly luminescent, certain structural features can induce photoluminescence.

The photoluminescence properties of this compound, if any, would be influenced by the nature of its electronic excited states. The presence of the aromatic ring and the thiocarbonyl group could potentially lead to emission in the UV or visible region. libretexts.org The emission spectrum would provide information about the energy gap between the excited state and the ground state. researchgate.net

Intermolecular and Intramolecular Interactions

The solid-state structure and properties of this compound are significantly influenced by both intramolecular and intermolecular interactions. These interactions dictate how the molecules pack in a crystal lattice and affect their physical properties.

Intramolecular hydrogen bonds can form between the N-H protons and nearby electronegative atoms within the same molecule, influencing its conformation. nih.gov In thiourea derivatives, intramolecular N-H···S or N-H···O (if other functional groups are present) hydrogen bonds can stabilize a particular planar or near-planar arrangement of the thiourea backbone. nih.govsemanticscholar.org

Intermolecular interactions are the forces between adjacent molecules. In the crystal structure of thiourea derivatives, intermolecular hydrogen bonds are common. mdpi.com For this compound, N-H···S hydrogen bonds are expected, where the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule. iucr.orgnih.gov These interactions can lead to the formation of dimers or extended one-, two-, or three-dimensional networks. researchgate.netiucr.orgresearchgate.net Additionally, weaker interactions such as C-H···Cl, C-H···π, and π-π stacking interactions between the phenyl rings can further stabilize the crystal packing. researchgate.netmdpi.com

Other Non-Covalent Interactions (e.g., π···π stacking)

Beyond hydrogen bonding, other non-covalent interactions, such as π-π stacking, play a crucial role in stabilizing the crystal structures of aromatic compounds. wikipedia.orgmdpi.com These interactions occur between the electron-rich π systems of aromatic rings. wikipedia.org The geometry of these interactions can vary, including face-to-face, edge-to-face, and T-shaped conformations. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and properties of molecules. ekb.eg It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3,5-Dichlorophenylthiourea. These calculations can predict a variety of molecular properties that are crucial for understanding its chemical behavior.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nsf.gov For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. stackexchange.com This optimized geometry represents the most probable structure of the molecule in the gas phase.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. nepjol.info These calculations serve two main purposes. First, they confirm that the optimized structure is a true minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. faccts.de Second, they provide a theoretical vibrational spectrum (like IR and Raman) that can be compared with experimental data to validate the computational model. researchgate.net The calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

Functional GroupCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibrational Assignment
N-H StretchData not availableData not availableSymmetric and asymmetric stretching
C=S StretchData not availableData not availableThiocarbonyl stretching
C-N StretchData not availableData not availableStretching of the thiourea (B124793) backbone
C-Cl StretchData not availableData not availableStretching of the carbon-chlorine bonds
Aromatic C-H StretchData not availableData not availableStretching of the phenyl ring C-H bonds

Note: The values in this table are placeholders as specific computational results for this compound were not found in the initial search.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis provides quantitative insights into donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. researchgate.net

For this compound, NBO analysis can reveal the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. wisc.edu For instance, interactions involving the lone pairs on the sulfur and nitrogen atoms and the antibonding orbitals of adjacent bonds are typically significant in thiourea derivatives. researchgate.net

Below is a hypothetical table illustrating the types of interactions and their stabilization energies that would be determined from an NBO analysis of this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Sσ(C-N)Data not available
LP(1) Nσ(C-S)Data not available
π(C=S)π(C-C) of phenyl ringData not available
σ(C-H)σ(C-C) of phenyl ringData not available

The Molecular Electrostatic Potential (MEP) is a valuable property for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas that are attractive to nucleophiles. chemrxiv.org

In this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group would exhibit positive potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. The dichlorophenyl ring would also display a complex potential distribution influenced by the electron-withdrawing chlorine atoms.

Average Local Ionization Energy (ALIE) and Fukui functions are conceptual DFT-based reactivity descriptors that provide more detailed information about the reactive sites of a molecule. researchgate.net ALIE represents the average energy required to remove an electron from a specific point on the molecular surface. Regions with lower ALIE values are more susceptible to electrophilic attack. sci-hub.se

Fukui functions describe the change in electron density at a particular point when an electron is added to or removed from the molecule. They are used to identify the most electrophilic and nucleophilic sites within the molecule. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its propensity to donate an electron.

For this compound, analysis of ALIE and Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions, complementing the broader picture provided by MEP analysis. semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. nih.govmdpi.com This allows for the study of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic environment compared to the static picture from quantum chemical calculations. researchgate.net

To understand how this compound behaves in a solution, MD simulations can be performed with the molecule surrounded by explicit solvent molecules (e.g., water). Analyzing the trajectory from such a simulation can reveal how the solvent molecules arrange themselves around the solute and the nature of their interactions.

A key tool for this analysis is the Radial Distribution Function (RDF), g(r). The RDF describes the probability of finding a solvent atom at a certain distance from a specific atom of the solute, relative to the bulk solvent density. Peaks in the RDF indicate the formation of solvation shells around the solute. By calculating RDFs between different atoms of this compound and the solvent, one can quantify the extent and nature of solvation, including the formation of hydrogen bonds. This information is crucial for understanding the solubility and bioavailability of the compound. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental computational methodologies used to understand how the chemical structure of a compound like this compound influences its biological activity. nih.govnih.gov These approaches build mathematical models that correlate physicochemical properties, known as molecular descriptors, with pharmacological or toxicological effects. wjpsonline.compensoft.net The goal is to identify key structural features that determine a molecule's potency and to guide the design of new, more effective compounds. nih.govsciencepublishinggroup.com For thiourea derivatives, QSAR models have been successfully developed to predict a range of activities, including anti-HCV, anticancer, and antimicrobial effects. sciencepublishinggroup.comanalis.com.mytandfonline.com

The biological activity of thiourea derivatives is closely linked to a variety of molecular descriptors that quantify their electronic, steric, and hydrophobic properties. pensoft.nettandfonline.com QSAR studies on series of thiourea and related compounds consistently demonstrate that specific descriptors have a significant correlation with their activity. sciencepublishinggroup.com

For instance, in analyses of N-benzoyl-N'-phenylthiourea derivatives, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), charge on the carbonyl oxygen atom, and the octanol/water partition coefficient (logP) have been shown to be highly influential. The E-LUMO is an electronic parameter that indicates a molecule's ability to accept electrons, which can be crucial for interactions with biological targets. researchgate.net Similarly, parameters like hydrophobicity (logP), dielectric energy, and the Highest Occupied Molecular Orbital (HOMO) energy have been identified as important for the anti-HCV activity of thioureas. tandfonline.com

For phenyl-substituted urea (B33335) derivatives, which share structural similarities, QSAR analyses have indicated that lipophilicity is a key driver for improved biological activity. nih.gov The presence of electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring of this compound, significantly alters the electronic distribution and can enhance interactions with target receptors. researchgate.net Studies on various thiourea derivatives have identified a range of influential descriptors, as summarized in the table below. sciencepublishinggroup.comtandfonline.comnih.govfrancis-press.com

Table 1: Key Molecular Descriptors and Their Influence on the Activity of Thiourea Derivatives

Descriptor ClassSpecific DescriptorGeneral Influence on Biological Activity
Electronic HOMO/LUMO EnergyInfluences the molecule's reactivity and ability to participate in charge-transfer interactions. tandfonline.com
Dipole MomentAffects polarity and solubility, which can impact how the molecule interacts with polar and non-polar environments in a biological system. pensoft.net
Coulombic Interaction EnergyCan reflect the stability of specific bonds within the molecule, which may be crucial for maintaining an active conformation. nih.gov
Topological Valence Connectivity IndexRelates to the degree of branching and connectivity in the molecule, which can affect its shape and ability to fit into a receptor's binding site. tandfonline.com
Balaban Index (BI)Measures the stability of aromatic rings; higher stability can correlate with increased activity. nih.gov
Physicochemical Lipophilicity (LogP)A critical factor for membrane permeability and hydrophobic interactions with the target protein. sciencepublishinggroup.comnih.gov
Steric/Geometric Molecular Volume/Surface AreaSmaller molecular size can sometimes lead to higher activity, potentially by allowing better access to a constrained binding site. pensoft.net
Bond Lengths (e.g., C=O, C-N)Specific bond lengths can be crucial for maintaining the optimal geometry for receptor binding. sciencepublishinggroup.com

A primary application of QSAR models is the prediction of biological activity for novel or untested compounds based on their molecular structure. nih.govwjpsonline.com Once a statistically robust QSAR model is developed and validated using a training set of compounds with known activities, it can be used to screen virtual libraries of new derivatives. nih.govnih.gov This in silico approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. wjpsonline.com

For thiourea derivatives, QSAR models have been built to predict activities against various pathogens and cell lines. tandfonline.comiium.edu.my For example, a QSAR model for anti-HCV activity in thioureas was developed with a high correlation coefficient (R = 0.928), indicating a strong predictive capability. tandfonline.com Similarly, models for the anti-amoebic activity of carbonyl thiourea derivatives have shown good statistical output and predictive power, confirming their robustness. analis.com.my

The process involves:

Calculating the molecular descriptors for the new structure (e.g., this compound).

Inputting these descriptor values into the validated QSAR equation.

Calculating the predicted biological activity (e.g., IC50). plos.org

This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be active, such as designing new glutamate (B1630785) thiourea derivatives as high-affinity ligands based on QSAR predictions. nih.gov The reliability of these predictions is heavily dependent on the quality of the initial data and the applicability domain of the model, meaning the model is most accurate for compounds structurally similar to those in the original training set. nih.govsciencepublishinggroup.com

While QSAR traditionally relies on calculated physicochemical descriptors, Spectral Structure-Activity Relationship (S-SAR) analysis correlates spectral data (e.g., from NMR, IR, or UV-Vis spectroscopy) directly with biological activity. Spectroscopic techniques provide empirical data on the electronic and conformational properties of a molecule. analis.com.my For instance, the chemical shifts in ¹³C-NMR spectra, such as the signal for the thiocarbonyl (C=S) carbon (typically 178-184 ppm), and the vibrational frequencies in IR spectra can confirm structural features and provide insight into the electronic environment within the thiourea moiety. analis.com.mymdpi.com

In studies of thiourea derivatives, spectroscopic data are routinely used for characterization and to confirm that the synthesized compounds have the correct structure. analis.com.mymdpi.com Although less common than descriptor-based QSAR, the S-SAR approach can be powerful. For example, changes in the vibrational pattern of a thiourea derivative upon coordination with a metal ion can be linked to its biological efficacy. researchgate.net The frequencies of specific bonds, such as the C=O vibration, have been successfully used as descriptors in QSAR models, demonstrating a direct link between a spectral feature and biological activity. sciencepublishinggroup.com However, comprehensive S-SAR studies focusing specifically on this compound are not extensively documented in the reviewed literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biorxiv.orgbioinformation.net It is a cornerstone of structure-based drug design, providing critical insights into how a compound interacts with its biological target at a molecular level. nih.govarxiv.org This method is widely used to screen virtual compound libraries, elucidate mechanisms of action, and guide the optimization of lead compounds. researchgate.netrsc.org

Molecular docking simulations for thiourea derivatives have been instrumental in identifying their binding modes and key interactions within the active sites of various enzymes and receptors. researchgate.netrsc.orgnih.gov These studies reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. americanpharmaceuticalreview.commdpi.com

For example, in a study of thiadiazole-thiourea derivatives targeting the InhA enzyme of M. tuberculosis, docking revealed that the active compounds fit into the binding pocket, forming crucial interactions. The crystal structure of the target was determined with a reference inhibitor, 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide, highlighting the relevance of the dichlorophenyl moiety for binding in related enzyme systems. jst.go.jp Similarly, docking of urea-substituted compounds into the ATP binding site of Plasmodium berghei CDPK1 showed that the urea group forms hydrogen bonds with key acidic residues like Glu151 and Glu154. nih.gov

The binding of a ligand like this compound within a receptor active site is governed by a combination of forces:

Hydrogen Bonds: The N-H groups of the thiourea backbone are common hydrogen bond donors. researchgate.net

Hydrophobic Interactions: The dichlorophenyl ring is likely to engage in hydrophobic interactions with non-polar residues in the binding pocket. americanpharmaceuticalreview.com

Pi-Pi Stacking/Interactions: The aromatic phenyl ring can interact with aromatic residues of the receptor, such as Tryptophan (Trp) or Tyrosine (Tyr). mdpi.com

The table below summarizes typical interactions found in docking studies of thiourea derivatives with an enzyme target.

Table 2: Example of Ligand-Receptor Interactions for a Thiourea Derivative from a Molecular Docking Study

LigandTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Compound 4f Acetohydroxyacid Synthase (AHAS)-6.6Arg198, Gln106, Asp375Hydrogen Bond
Val197, Met349Hydrophobic
Reference: Adapted from studies on acylthiourea derivatives. researchgate.net

These detailed interaction maps are crucial for rational drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity. arxiv.orgnih.gov

Molecular docking is a powerful tool for predicting the enzyme inhibitory potential of compounds. mdpi.comuludag.edu.tr The "docking score" or calculated binding energy is a key output that estimates the binding affinity between the ligand and the enzyme. biorxiv.org A lower (more negative) binding energy generally suggests a more stable ligand-receptor complex and, consequently, a higher predicted inhibitory activity. bioinformation.netnih.gov

This principle has been applied across numerous studies of thiourea derivatives. For instance, docking studies of amantadine-thiourea conjugates against the urease enzyme were used to rationalize their potent inhibitory activity, with the most active compounds showing favorable binding energies and interactions with the enzyme's active site. mdpi.com In another study, the inhibitory potential of novel 1,2,4-oxadiazole (B8745197) thioether derivatives against xanthine (B1682287) oxidase was predicted and supported by molecular docking, which helped to describe the binding mode of the most active structures. uludag.edu.tr

The predictive workflow typically involves:

Docking a series of compounds into the active site of a target enzyme.

Ranking the compounds based on their docking scores.

Correlating these scores with experimentally determined inhibitory activities (e.g., IC₅₀ values).

This correlation between in silico predictions and in vitro results validates the docking model and strengthens its use for predicting the activity of new compounds. mdpi.com For example, extensive docking studies on glutamate thiourea derivatives predicted that they would be high-affinity ligands for Prostate Specific Membrane Antigen (PSMA), a prediction that guided their subsequent synthesis and evaluation. nih.gov This approach allows for the efficient screening of many potential inhibitors before committing to costly and time-consuming laboratory synthesis.

Coordination Chemistry of 3,5 Dichlorophenylthiourea

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3,5-Dichlorophenylthiourea typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jcchems.comnih.gov A common method is to dissolve the thiourea (B124793) derivative in a hot ethanol (B145695) or ethanol-dichloromethane mixture, followed by the addition of an equimolar amount of the metal salt, such as cobalt(II), nickel(II), or copper(II) chloride or acetate. jcchems.comresearchgate.net The reaction mixture is often refluxed for several hours to ensure completion. nih.gov The resulting metal complexes, which may precipitate upon cooling, are then collected by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. nih.gov

Characterization of these synthesized complexes relies on a combination of analytical techniques. Elemental analysis (CHN analysis) is crucial for confirming the empirical formula and the stoichiometry of the complex, ensuring the ratio of metal to ligand is as expected. researchgate.net Molar conductivity measurements in solvents like DMSO or DMF help determine the electrolytic or non-electrolytic nature of the complexes. scirp.org For instance, complexes of the type [M(L)₂Cl₂] would be expected to be non-electrolytes, whereas a formulation like [M(L)₄]Cl₂ would behave as a 1:2 electrolyte. scirp.org

Table 1: Examples of Synthesized Metal Complexes with Related Thiourea Ligands

Complex Formula Metal Ion Ligand Color Melting Point (°C)
[Co(L)₂(OAc)₂] Co(II) N-2-(4-(2-methylpropyl)phenyl)propionoyl-N´-(3´,4´-dichlorophenyl) thiourea Brown 102-103
[Ni(L)₂(OAc)₂] Ni(II) N-2-(4-(2-methylpropyl)phenyl)propionoyl-N´-(3´,4´-dichlorophenyl) thiourea Green 110-111
[Cu(L)(OAc)] Cu(I) N-2-(4-(2-methylpropyl)phenyl)propionoyl-N´-(3´,4´-dichlorophenyl) thiourea Yellow 105-106

Data derived from studies on N-acyl-N'-(dichlorophenyl)thiourea derivatives. researchgate.net

Ligand Binding Modes and Coordination Geometry

This compound possesses multiple donor atoms—the sulfur of the thiocarbonyl group (C=S) and the two nitrogen atoms of the amino groups (-NH)—making various coordination modes possible. The most common binding mode for thiourea and its simple N-aryl derivatives is monodentate coordination through the soft sulfur atom, which readily bonds with soft or borderline metal ions.

However, depending on the metal ion, reaction conditions, and the presence of other functional groups, bidentate coordination is also frequently observed. In many N-acylthiourea derivatives, the ligand acts as a bidentate chelate, coordinating through the thiocarbonyl sulfur and the carbonyl oxygen, forming a stable six-membered ring. researchgate.net For non-acylated thioureas like this compound, bidentate chelation can occur through the sulfur and one of the deprotonated nitrogen atoms, creating a strained four-membered ring. researchgate.net This S,N-bidentate coordination is often seen with metals like platinum(II), palladium(II), and ruthenium(II). researchgate.net

The coordination geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the ligands. Four-coordinate complexes commonly adopt either a square planar or tetrahedral geometry. academie-sciences.fr For instance, Ni(II) complexes with thiourea derivatives have been found to exhibit distorted tetrahedral coordination. researchgate.net Six-coordinate complexes almost invariably adopt an octahedral or distorted-octahedral geometry. scirp.orgpreprints.org The specific geometry is influenced by factors such as the electronic configuration of the metal and steric hindrance from the ligands.

Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are indispensable for elucidating the structure of these metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex provides direct evidence of coordination. A key indicator is the shift in the ν(C=S) stretching vibration. Upon coordination through the sulfur atom, this band typically shifts to a lower frequency (wavenumber) due to the weakening of the C=S double bond. researchgate.net Concurrently, the ν(C-N) band may shift to a higher frequency, indicating an increase in its double bond character. jcchems.com If coordination also involves a nitrogen atom, the ν(N-H) stretching frequency will be altered, often shifting to a lower wavenumber and broadening. jcchems.comresearchgate.net

Table 2: Key IR Frequencies (cm⁻¹) for a Related Dichlorophenylthiourea Ligand and its Metal Complexes

Compound ν(N-H) ν(C=O) ν(C=S) ν(C-N) ν(M-S) ν(M-O)
Ligand (L*) 3160 1698 1255 1162 - -
[Co(L*)₂(OAc)₂] 3151 1685 1241 1171 468 518
[Ni(L*)₂(OAc)₂] 3148 1688 1245 1175 471 523

*L = N-2-(4-(2-methylpropyl)phenyl)propionoyl-N´-(3´,4´-dichlorophenyl) thiourea. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes. In the ¹H NMR spectrum, the signals corresponding to the N-H protons are particularly informative. Upon complexation, these signals often broaden and shift downfield, which is indicative of their involvement in the coordination or changes in the electronic environment upon sulfur coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show shifts in the absorption bands. Typically, the π → π* and n → π* transitions of the ligand are shifted upon coordination, an effect known as a bathochromic (red) shift. up.ac.za New bands may also appear in the visible region due to d-d electronic transitions within the metal ion's d-orbitals. The position and intensity of these bands provide information about the coordination geometry of the metal ion. up.ac.za

Stability Constants of Metal Complexes

The determination of stability constants for complexes of this compound would typically be performed using techniques like potentiometric or spectrophotometric titrations. scirp.orgmdpi.com In a potentiometric titration, the pH of a solution containing the metal ion and the ligand is monitored as a titrant (a strong acid or base) is added. mdpi.com The resulting titration curves can be analyzed using computer programs to calculate the protonation constants of the ligand and the stability constants of the metal complexes. mdpi.com Spectrophotometric methods rely on changes in the absorbance of the solution as the complex forms. scirp.org

Applications of Metal Complexes

Metal complexes of thiourea derivatives are investigated for a wide range of applications, primarily driven by the enhanced biological activity observed upon coordination to a metal center. researchgate.net

Anticancer Agents: A significant area of research is the development of metal-based anticancer drugs. Gold(I) and silver(I) complexes with thiourea ligands have shown promising cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Jurkat (T-cell leukemia). mdpi.comunizar.es The coordination of the thiourea ligand to the metal center is often crucial for this activity, as the free ligands frequently show little to no cytotoxicity. mdpi.com

Enzyme Inhibition: Complexes of thiourea derivatives have been identified as potent inhibitors of enzymes like urease. jcchems.com Urease is implicated in pathologies such as peptic ulcers and the formation of infection-induced urinary stones. Metal complexes of N-acyl-N'-(dichlorophenyl)thioureas have demonstrated significant urease inhibitory activity, suggesting their potential as leads for therapeutic agents. jcchems.comresearchgate.net

Corrosion Inhibition: Phenylthiourea (B91264) derivatives have been shown to be effective corrosion inhibitors for carbon steel in acidic media. koreascience.kr These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. koreascience.kr The formation of metal complexes on the surface is a key part of this inhibitory mechanism.

Other Potential Applications: The versatile chemistry of these complexes also suggests potential use as catalysts, analytical reagents, and in the development of new materials. niscpr.res.in Their role as precursors for synthesizing metal sulfides and as imaging agents in nuclear medicine are also emerging areas of interest. nih.gov

Biological Activities and Mechanistic Investigations

Antimicrobial Activity

Thiourea (B124793) derivatives, including those with a 3,5-dichlorophenyl moiety, have demonstrated a spectrum of antimicrobial activities. These compounds are of interest in the development of new therapeutic agents due to their diverse biological properties. researchgate.net

The antibacterial potential of thiourea derivatives has been notably potent, especially against specific classes of bacteria.

Research into a series of thiourea derivatives has revealed significant selective activity against Gram-positive bacteria. One particularly potent derivative, identified as TD4, demonstrated strong antibacterial effects against several Gram-positive strains. nih.gov In contrast, this compound showed no obvious antibacterial activity against Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values exceeding 256 µg/mL. nih.gov This selectivity is thought to be due to the structural differences between these bacterial types; the outer membrane of Gram-negative bacteria provides a protective barrier against external toxic compounds, a feature that Gram-positive bacteria lack. nih.gov

Table 1: Antibacterial Spectrum of Thiourea Derivative TD4

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213) Gram-Positive 2
Staphylococcus aureus (ATCC 43300) Gram-Positive (MRSA) 4
Staphylococcus aureus (USA 300) Gram-Positive (MRSA) 4
Staphylococcus epidermidis (XJ 1537) Gram-Positive 16
Enterococcus faecalis (ATCC 29212) Gram-Positive 16
Escherichia coli (ATCC 25922) Gram-Negative >256
Pseudomonas aeruginosa (ATCC 27853) Gram-Negative >256

Data sourced from a study on thiourea derivatives. nih.gov

A significant focus of research has been the efficacy of these compounds against multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The thiourea derivative TD4 has shown potent activity against multiple strains of S. aureus, including MRSA, with MIC values ranging from 2 to 16 µg/mL. nih.gov In a preclinical model, TD4 was shown to reduce the size of skin lesions and the bacterial count in tissues infected with MRSA. nih.gov This highlights its potential as a lead compound for developing new treatments against MRSA infections. nih.gov

The primary mechanism of antibacterial action for the potent thiourea derivative TD4 against MRSA involves the disruption of the bacterial cell wall. nih.govsciopen.com Observations using transmission electron microscopy revealed that treatment with TD4 compromised the integrity of the MRSA cell wall, leading to the release of intracellular contents. nih.govsciopen.com Further investigation into the molecular mechanism indicated that this cell wall damage is caused by the destruction of NAD+/NADH homeostasis within the bacterial cell. nih.gov This disruption of a critical metabolic balance ultimately leads to bacterial cell death. nih.gov

The broader class of acylthiourea derivatives has been investigated for fungicidal properties. In one study, a series of novel psoralen (B192213) derivatives containing an acylthiourea structure were synthesized and evaluated for their activity against several plant pathogens. nih.gov One of the synthesized compounds included a 3,5-dichlorophenylthiourea moiety. nih.gov This series of compounds showed varying degrees of inhibition against fungi such as Botrytis cinerea, Cercospora arachidicola, and Physalospora piricola. nih.gov

Currently, there is a lack of specific scientific data regarding the efficacy of this compound against the plant pathogens Pyricularia oryzae, the causative agent of rice blast disease, and Drechslera oryzae. While related thiourea compounds have shown fungicidal activity against other phytopathogens, dedicated studies on these specific organisms have not been reported in the available literature.

Antiviral Activity

While aliphatic and acylthiourea derivatives are generally recognized for their potential antiviral properties, specific studies detailing the antiviral activity of this compound are not extensively available in the current body of scientific literature. nih.govnih.gov General reviews indicate that incorporating (hetero)aryl terminal fragments with electron-negative substituents into the thiourea moiety can lead to antiviral responses. nih.gov However, dedicated research to confirm and characterize such activity for the this compound compound specifically has not been identified.

There is currently a lack of specific research findings in the reviewed literature detailing the inhibitory effects of this compound on viral replication enzymes. The general antiviral potential of thiourea derivatives has been noted, but the precise mechanisms, including enzyme inhibition, for this specific compound remain an area for future investigation. nih.govnih.gov

Anticancer / Antiprofilerative / Cytotoxic Effects

Thiourea derivatives featuring halogenated phenyl rings have emerged as a significant class of compounds with potent anticancer activities against various solid tumors. semanticscholar.org Research into 1,3-disubstituted thioureas has demonstrated that derivatives with electron-withdrawing substituents, such as chlorine atoms on the phenyl rings, exhibit notable antiproliferative properties. semanticscholar.org

Studies on 3,4-Dichlorophenylthiourea , an isomer of the subject compound, have provided significant evidence of its cytotoxic effects against multiple human cancer cell lines. This compound was identified as a highly potent cytotoxic agent, showing greater growth-inhibitory effects against selected tumor cells than the conventional chemotherapy drug cisplatin. nih.govsemanticscholar.org It was particularly effective against the metastatic colon cancer cell line SW620, achieving a very low IC₅₀ value of 1.5 µM. nih.govsemanticscholar.org This highlights the potential of dichlorophenylthiourea structures as a scaffold for developing new anticancer agents.

Table 1: Cytotoxic Activity (IC₅₀) of 3,4-Dichlorophenylthiourea Against Various Cancer Cell Lines nih.govsemanticscholar.org
Cancer Cell LineCancer TypeIC₅₀ (µM)
SW620Metastatic Colon Cancer1.5 ± 0.72
SW480Colon Cancer≤ 10
PC3Prostate Cancer≤ 10
K-562Leukemia≤ 10

A key mechanism behind the cytotoxic activity of dichlorophenylthiourea compounds is the induction of apoptosis, or programmed cell death, in cancer cells. semanticscholar.org Investigations into the effects of 3,4-Dichlorophenylthiourea revealed it to be a strong pro-apoptotic agent. nih.govsemanticscholar.org Treatment with this compound led to a dramatic increase in late-stage apoptosis in both SW480 and SW620 colon cancer cell lines, reaching levels of 95-99%. nih.govsemanticscholar.org It also induced significant apoptosis (73%) in K-562 leukemia cells. nih.govsemanticscholar.org This ability to trigger the self-destruction of cancer cells is a critical attribute for an effective anticancer therapeutic.

Table 2: Apoptosis Induction by 3,4-Dichlorophenylthiourea in Cancer Cell Lines nih.govsemanticscholar.org
Cancer Cell LinePercentage of Cells in Late Apoptosis (%)
SW480 (Colon)~95-99%
SW620 (Colon)~95-99%
K-562 (Leukemia)~73%

The anticancer activity of thiourea derivatives often involves the inhibition of specific enzymes or proteins crucial for cancer cell survival and proliferation. The mechanisms can include the inhibition of key kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2) or epidermal growth factor receptor (EGFR) kinase. semanticscholar.org In the case of dichlorophenylthiourea compounds, one identified mechanism is the modulation of inflammatory pathways that support tumor growth. Specifically, 3,4-Dichlorophenylthiourea was found to act as an inhibitor of Interleukin-6 (IL-6) secretion in both SW480 and SW620 colon cancer cells, reducing its levels by 23–63%. nih.govsemanticscholar.org IL-6 is a cytokine known to play a role in tumor progression, making its inhibition a relevant anticancer strategy.

Anti-inflammatory Activity

Thiourea derivatives are recognized for possessing anti-inflammatory properties. nih.govmdpi.com The mechanism often involves the modulation of pro-inflammatory cytokines. As mentioned in the context of its anticancer effects, 3,4-Dichlorophenylthiourea demonstrated significant anti-inflammatory potential by inhibiting the secretion of the pro-inflammatory cytokine IL-6 in colon cancer cell lines. nih.govsemanticscholar.org This reduction in IL-6 levels suggests a direct anti-inflammatory action, which can be beneficial in pathological conditions where inflammation is a key driver, including certain cancers.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of thiourea derivatives. nih.govmdpi.com A review of recent biological applications of these compounds specifically mentions that 1,3-bis(3,4-dichlorophenyl) thiourea , a closely related structure, demonstrated strong antioxidant activity. mdpi.com This was evaluated using standard in vitro assays, where the compound showed potent free radical scavenging capabilities.

Table 3: Antioxidant Activity (IC₅₀) of 1,3-bis(3,4-dichlorophenyl) thiourea mdpi.com
AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging52

Radical Scavenging Activity

While various thiourea derivatives have been investigated for their antioxidant properties, specific studies detailing the radical scavenging activity of this compound are not prominently available in the reviewed scientific literature. The capacity of a compound to act as a radical scavenger is often assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) method, which measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of degradation. Antioxidants can inhibit this process. However, specific research data on the direct inhibitory effect of this compound on lipid peroxidation is not readily found in existing literature. Studies on related compounds, such as the isomer 1-(2,5-dichlorophenyl)-2-thiourea, have indicated an ability to mitigate browning in fresh-cut apples by inhibiting lipid peroxidation, but this finding cannot be directly attributed to the 3,5-dichloro isomer. nih.gov

Enzyme Inhibition Studies

Polyphenol Oxidase Inhibition

Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.net Inhibition of this enzyme is of significant interest in the food industry. Despite the known PPO inhibitory activity of some thiourea derivatives, specific inhibitory concentrations (IC50) or detailed mechanistic studies for this compound are not specified in the available research.

Farnesoid X Receptor Inhibition

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. frontiersin.org As such, FXR antagonists are being explored for various metabolic disorders. eurekalert.org A review of the scientific literature did not yield specific studies investigating the activity of this compound as an inhibitor of the Farnesoid X Receptor.

Nephrotoxicity Studies

While direct nephrotoxicity studies on this compound are limited, the toxicity profile of its potential metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA), has been investigated. It is hypothesized that the thiourea moiety could be metabolized in vivo to yield 3,5-DCA. This resulting compound, 3,5-DCA, is recognized as the most potent nephrotoxicant among the mono- and dichloroanilines in both in vivo and in vitro models. marshall.edumdpi.comnih.gov In vivo exposure in rats leads to elevated blood urea (B33335) nitrogen (BUN), proteinuria, and morphological changes in renal proximal tubular cells. mdpi.com

Bioactivation Pathways and Metabolite Formation (e.g., 3,5-Dichlorophenylhydroxylamine)

The nephrotoxicity of 3,5-dichloroaniline (3,5-DCA) is linked to its metabolic bioactivation within the kidney. marshall.edunih.gov In vitro studies using isolated kidney cells from Fischer 344 rats have demonstrated that N-oxidation is a primary bioactivation pathway that converts 3,5-DCA into cytotoxic metabolites. mdpi.comnih.govnih.gov This metabolic process, catalyzed by enzymes such as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO), can lead to the formation of reactive intermediates. nih.govnih.gov

Among the putative metabolites studied, 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) was identified as the most potent nephrotoxicant. nih.govnih.gov Other metabolites, such as 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB), also exhibited intermediate toxicity, while 3,5-dichloroacetanilide (3,5-DCAA) was found to be non-cytotoxic, suggesting N-acetylation is a detoxification pathway. mdpi.comnih.govnih.gov The cytotoxicity induced by 3,5-DCPHA was notably attenuated by nucleophilic antioxidants like glutathione (B108866) and N-acetyl-L-cysteine, suggesting that it generates reactive metabolites that contribute to cellular damage. nih.govnih.gov These findings indicate that the formation of 3,5-dichlorophenylhydroxylamine via N-oxidation is a critical step in the bioactivation of 3,5-DCA and a key mechanism underlying its nephrotoxicity. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of 3,5-Dichloroaniline (3,5-DCA) Metabolites in Isolated Rat Kidney Cells

This table summarizes the relative nephrotoxic potential of various metabolites of 3,5-DCA as determined by in vitro studies.

MetaboliteChemical NameObserved CytotoxicityReference
3,5-DCPHA 3,5-DichlorophenylhydroxylamineMost Potent Nephrotoxicant nih.govnih.gov
3,5-DCNB 3,5-DichloronitrobenzeneIntermediate Nephrotoxic Potential nih.govnih.gov
2-A-4,6-DCP 2-Amino-4,6-dichlorophenolNot Cytotoxic nih.govnih.gov
3,5-DCAA 3,5-DichloroacetanilideNot Cytotoxic nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2C) and Flavin-containing Monooxygenase (FMO)

The metabolism of xenobiotics, including compounds like this compound, often involves Phase I enzymes such as the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs). While direct studies on the metabolism of this compound by CYP2C are not extensively documented in the available literature, the broader role of CYP enzymes in the biotransformation of structurally similar compounds is recognized. For instance, the toxicity of other dichlorophenyl-containing compounds has been linked to CYP-mediated metabolism. nih.gov

Mechanisms of Cellular Toxicity (e.g., Redox Cycling, Alkylation)

The cellular toxicity of many xenobiotics can be attributed to mechanisms such as redox cycling and alkylation.

Redox cycling is a process where a compound is enzymatically reduced to a radical intermediate, which then reacts with molecular oxygen to regenerate the parent compound and produce a superoxide (B77818) radical. This cycle can be repeated, leading to the continuous production of reactive oxygen species (ROS) and a state of oxidative stress. Thiourea derivatives, following their S-oxygenation by enzymes like FMO, can form intermediates that may participate in redox cycling, leading to the depletion of cellular antioxidants such as glutathione and contributing to cellular damage. nih.gov

Alkylation refers to the covalent bonding of an alkyl group to a biological macromolecule, such as DNA, proteins, or lipids. nih.gov Electrophilic metabolites generated during the biotransformation of a compound can act as alkylating agents, leading to cellular dysfunction and toxicity. nih.gov While direct evidence for alkylation as a primary mechanism of toxicity for this compound is not specified in the available research, the formation of reactive intermediates during its metabolism could potentially lead to such interactions.

Detoxification Mechanisms (e.g., N-acetylation)

Detoxification pathways are essential for eliminating xenobiotics and their metabolites from the body. One common Phase II detoxification reaction is N-acetylation, catalyzed by N-acetyltransferases (NATs). This process typically involves the transfer of an acetyl group from acetyl-CoA to an amino or hydroxylamino group on a substrate, generally rendering it more water-soluble and easier to excrete. While N-acetylation is a known detoxification pathway for many aromatic amines and related compounds, specific studies detailing the N-acetylation of this compound are not prominently featured in the current body of scientific literature.

Other Biological Activities

Thiourea derivatives are a class of compounds that have been investigated for a wide range of biological activities. While research specifically on this compound is limited in some of these areas, the activities of structurally related compounds provide insights into its potential pharmacological and toxicological profile.

Antitubercular Activity: Several thiourea derivatives have demonstrated promising activity against Mycobacterium tuberculosis. For instance, certain thiourea organocatalysts bearing a 3,5-dichlorophenyl moiety have been used in the synthesis of compounds with inhibitory activity against Gram-positive bacteria. researchgate.net Additionally, other studies have reported that various substituted thiourea derivatives exhibit significant antimycobacterial properties. nih.govnih.gov

Anti-Alzheimer's Activity: The potential of thiourea derivatives as therapeutic agents for Alzheimer's disease is an active area of research. Studies have shown that some thiourea-containing compounds can act as multi-target agents, exhibiting activities such as cholinesterase inhibition and antioxidant effects, which are relevant to the pathology of Alzheimer's disease. researchgate.netnih.govcore.ac.uk The evaluation of urea and thiourea-based small molecules has shown their potential in inhibiting the aggregation of alpha-synuclein (B15492655) and tau proteins, which are implicated in neurodegenerative diseases. researchgate.net

Antimalarial Activity: Derivatives of thiourea have been explored for their antimalarial properties. While specific data on this compound is scarce, related compounds have been investigated. For example, 1-(3,4-dichlorophenyl)-3-(4-((1-ethyl-3-piperidyl)amino)-6-methyl-2-pyrimidinyl)guanidine and its analogs have been synthesized and evaluated for their antimalarial effects. nih.gov Furthermore, various thiourea complexes have shown in vitro activity against Plasmodium falciparum. nih.govmdpi.commdpi.com

Anti-Thyroid Activity: Thiourea and its derivatives are known for their antithyroid properties. taylorandfrancis.comnih.gov These compounds can interfere with the synthesis of thyroid hormones. taylorandfrancis.com Phenylthiourea (B91264), a related compound, has been shown to disrupt thyroid function. nih.gov

Spermicidal Activity: Certain thiourea derivatives have been found to possess spermicidal activity. Studies on novel thiourea compounds have identified derivatives with both anti-HIV and sperm-immobilizing properties, suggesting their potential as dual-function microbicides. nih.govnih.gov

Insecticidal Activity: Thiourea derivatives have been investigated for their insecticidal properties. scispace.comnih.gov Research has shown that some of these compounds can inhibit the pupation and imago emergence of insects like the housefly. scispace.com Novel acylthiourea-containing isoxazoline (B3343090) insecticides have also been developed, with some demonstrating potent activity against agricultural pests. nih.gov The thiourea insecticide diafenthiuron (B39198) is known to act by inhibiting mitochondrial respiration through its carbodiimide (B86325) product. cabidigitallibrary.org

Rodenticidal Activity: Historically, certain thiourea compounds have been used as rodenticides. However, information specifically identifying this compound as a rodenticide is not readily available in the reviewed literature.

Analytical Methods for Detection and Measurement

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, separates the components of a mixture for subsequent identification and measurement. etamu.edu For 3,5-Dichlorophenylthiourea, several chromatographic methods are applicable, each utilizing different stationary and mobile phases and detection systems.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. scioninstruments.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. etamu.eduimist.ma Separation is achieved based on the differential partitioning of compounds between the two phases. imist.ma

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a highly specific and sensitive combination. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. etamu.edu The MS serves as the detector, ionizing the molecules and separating them based on their mass-to-charge ratio, which provides a unique fragmentation pattern for structural elucidation and confirmation. etamu.eduimist.ma For pesticide residue analysis, which would be applicable to this compound, typical GC-MS methods involve a capillary column such as a DB-5 (5% dimethyl polysiloxane), a programmed oven temperature gradient to separate compounds over a range of boiling points, and operation in electron ionization mode. researchgate.net

Gas Chromatography-Electron Capture Detector (GC-ECD) : The ECD is exceptionally sensitive to electronegative compounds, particularly those containing halogens. measurlabs.com This makes it an ideal detector for analyzing chlorinated compounds like this compound. measurlabs.comtdi-bi.com The detector operates by emitting beta particles from a radioactive source, which ionize the carrier gas and create a steady electrical current. measurlabs.com When an electronegative analyte passes through, it captures electrons, causing a drop in the current that is measured as a peak. measurlabs.com Dual-column systems are often used for confirmation of chlorinated pesticides. tdi-bi.comphenomenex.com

Other Detectors : While less specific for this compound than MS or ECD, other detectors can be used. The Nitrogen-Phosphorus Detector (NPD) is highly sensitive to compounds containing nitrogen and phosphorus, making it suitable for analyzing thiourea (B124793) derivatives. The Flame Ionization Detector (FID) is a universal detector for organic compounds but is less sensitive than the ECD for halogenated molecules. etamu.edu The Flame Photometric Detector (FPD) is primarily used for sulfur- or phosphorus-containing compounds.

Table 1: Example of GC Conditions for Analysis of Related Chlorinated Compounds

ParameterConditionDetectorReference
ColumnDB-5 (30 m x 0.25 mm ID, 0.25 µm film)MS researchgate.nettdi-bi.com
ColumnZebron ZB-MultiResidue-1ECD phenomenex.com
Carrier GasHelium, constant flow (1.0 mL/min)MS / ECD researchgate.netf1000research.com
Injection1 µL, SplitlessMS / ECD researchgate.nettdi-bi.com
Oven ProgramInitial 70°C (2 min), ramp 25°C/min to 150°C, ramp 3°C/min to 200°C, ramp 8°C/min to 280°C (15 min hold)MS researchgate.net
Detector Temperature300°CECD scioninstruments.com

HPLC is a dominant separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. chromatographyonline.com It is particularly well-suited for compounds that are non-volatile or thermally unstable.

HPLC with UV/Spectrophotometric and Photodiode Array (PDA) Detectors : Ultraviolet (UV) detectors are the most common type used in HPLC. chromatographyonline.com They measure the absorbance of light by the analyte at a specific wavelength as it passes through a flow cell. shimadzu.com A spectrophotometric detector that can measure a range of wavelengths is highly versatile. For this compound, the presence of the aromatic ring results in strong UV absorbance. A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV detector that measures the absorbance across a full spectrum of wavelengths simultaneously. shimadzu.com This provides not only quantitative data but also the UV spectrum of the eluting peak, which can be used for peak identification and purity assessment by comparing it to a standard. shimadzu.comshimadzu.com

HPLC with Fluorescence Detector : A fluorescence detector measures the emission of light from compounds that fluoresce. It is highly sensitive and selective but requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. There is no specific information indicating that this compound is naturally fluorescent, so this method would likely require a derivatization step.

Table 2: General HPLC Parameters for Phenylthiourea (B91264) Derivative Analysis

ParameterConditionDetectorReference
ColumnReversed-Phase C18UV / PDA chromatographyonline.com
Mobile PhaseAcetonitrile/Water or Methanol/Water mixturesUV / PDA shimadzu.com
DetectionUV absorbance monitoring (e.g., 220 nm, 274 nm)UV shimadzu.com
Detection ModeFull spectrum scan (e.g., 190-400 nm)PDA shimadzu.comshimadzu.com

Thin Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for separating and identifying compounds. pharmacyjournal.org It is frequently utilized to monitor the progress of chemical reactions during the synthesis of thiourea derivatives. pharmacyjournal.orgijarsct.co.in The method involves spotting the sample onto a plate coated with an adsorbent (stationary phase), such as silica (B1680970) gel G. pharmacyjournal.org The plate is then placed in a chamber with a solvent or solvent mixture (mobile phase), which moves up the plate by capillary action. pharmacyjournal.org Components of the sample separate based on their differential affinity for the stationary and mobile phases. pharmacyjournal.org The position of a compound is characterized by its Retardation Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. pharmacyjournal.orgresearchgate.net

Table 3: Example TLC Systems for Phenylthiourea Derivatives

Stationary PhaseMobile Phase (Solvent System)ApplicationReference
Silica Gel GChloroform : Methanol (9:1)Monitoring synthesis of phenylthiourea derivatives pharmacyjournal.orgijarsct.co.in
Silica Gel PlateBenzene (B151609) : Methanol mixtureChromatographic behavior study of derivatives researchgate.net

Sample Preparation and Extraction Methods

Before chromatographic analysis, this compound must often be extracted from its sample matrix (e.g., soil, water, biological tissues) and cleaned up to remove interfering substances. chromatographyonline.com The choice of extraction method depends on the nature of the sample matrix and the target analyte. chromatographyonline.com

Organic solvent extraction is a fundamental technique for isolating compounds from aqueous solutions or solid samples. env.go.jporganomation.com

Liquid-Liquid Extraction (LLE) : This method is used for aqueous samples. It involves mixing the sample with an immiscible organic solvent in which this compound is more soluble. env.go.jporganomation.com After vigorous mixing, the two liquid phases are allowed to separate, and the organic layer containing the analyte is collected. Solvents like dichloromethane (B109758) or hexane (B92381) are commonly used. env.go.jp

Soxhlet Extraction : This is a continuous extraction method used for solid samples. organomation.com The solid sample is placed in a thimble, and a volatile organic solvent is heated, vaporized, condensed, and allowed to drip through the sample, continuously extracting the analyte over several hours. env.go.jporganomation.com This technique is thorough but can be time-consuming. csic.es

Solid Phase Extraction is a widely used sample preparation technique that is more efficient and uses less solvent than traditional LLE. silicycle.comresearchgate.net It is used to purify and concentrate analytes from complex matrices prior to analysis by HPLC or GC. silicycle.com The process involves four main steps:

Conditioning : The SPE sorbent is washed with a solvent to activate it. silicycle.com

Loading : The sample is passed through the sorbent. The analyte and some impurities are retained on the sorbent material.

Washing : A solvent is passed through the sorbent to wash away weakly bound impurities while leaving the analyte of interest behind. silicycle.com

Elution : A different solvent (the elution solvent) is used to disrupt the interactions between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis. chromatographyonline.com

For a moderately nonpolar compound like this compound, a reversed-phase sorbent like C18 is often suitable. For cleanup of pesticide residues from environmental samples, adsorbents like Florisil can also be employed. researchgate.netenv.go.jp

Table 4: General Scheme for Solid Phase Extraction

StepPurposeExample Solvents/ProcedureReference
ConditioningTo wet the sorbent and activate functional groups.Methanol followed by water (for reversed-phase). silicycle.com
LoadingTo adsorb the analyte onto the sorbent.Pass the pre-treated sample through the cartridge. silicycle.com
WashingTo remove interferences.Water or a weak organic solvent/water mixture. silicycle.com
ElutionTo recover the purified analyte.A strong organic solvent like methanol, acetonitrile, or ethyl acetate. chromatographyonline.com

Clean-up Procedures (e.g., Florisil Column, Activated Copper Column)

Sample clean-up is a critical step to remove co-extracted matrix interferences that can affect the accuracy and sensitivity of the final analysis. For compounds like this compound, which contains both chlorine and sulfur, specific clean-up techniques are employed.

Florisil Column Chromatography

Florisil, a registered trade name for a type of magnesium silicate, is widely used in pesticide residue analysis for the clean-up of sample extracts. fssai.gov.in It is a polar adsorbent effective at separating chlorinated hydrocarbons and other pesticides from non-polar and moderately polar interferences, such as lipids, that may be present in the sample extract. fssai.gov.inusgs.gov

The general procedure involves packing a chromatographic column with Florisil. fssai.gov.in The sample extract is then loaded onto the column, and a sequence of solvents with varying polarities is used for elution. fssai.gov.in The analytes of interest are eluted while interfering compounds are retained on the column. fssai.gov.in This technique is a common feature in methodologies for analyzing organochlorine pesticides in various food and environmental samples. longdom.org The selection of elution solvents is optimized to ensure the recovery of the target analyte. longdom.org For instance, methods may use different percentages of ethyl ether or methylene (B1212753) chloride in petroleum ether or hexane to elute compounds of varying polarity from the Florisil column.

Activated Copper Column

Elemental sulfur is a common interference in the analysis of environmental samples, particularly when using gas chromatography with an electron capture detector (GC-ECD). gcms.czepa.gov Given that this compound contains a sulfur atom, and the matrices it's found in may also contain elemental sulfur, a desulfurization step is often necessary. Activated copper is a highly effective agent for this purpose. gcms.czselectscience.net

The process involves passing the sample extract through a column containing activated copper powder or granules. researchgate.net Copper is "activated" by treating it with an acid, such as hydrochloric acid, to remove any oxide layer, ensuring a bright, reactive surface. epa.govresearchgate.net The elemental sulfur in the extract reacts with the copper to form copper sulfide (B99878), which is insoluble and precipitates, effectively removing the interference from the sample. researchgate.net This clean-up can be performed by adding copper directly to the extract or by packing it in a small column, sometimes layered on top of a Florisil solid-phase extraction (SPE) tube. gcms.cz While effective, care must be taken as prolonged exposure to activated copper can sometimes lead to the degradation of certain chlorinated pesticides. gcms.cz

Table 1: Summary of Clean-up Procedures

ProcedureAdsorbent/ReagentPrinciple of ActionTarget InterferencesPrimary ApplicationReference
Column ChromatographyFlorisil (Magnesium Silicate)Adsorption chromatography based on polarity. Polar interferences are retained, while less polar analytes are eluted with appropriate solvents.Lipids, pigments, and other polar matrix components.General clean-up for pesticide residue analysis, particularly for organochlorine compounds. fssai.gov.inlongdom.org
Sulfur RemovalActivated CopperChemical reaction where elemental sulfur reacts with copper to form insoluble copper sulfide.Elemental Sulfur.Clean-up of environmental and biological extracts prior to chromatographic analysis, especially GC-ECD. gcms.czepa.govresearchgate.net

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a rapid and cost-effective approach for the quantification of certain compounds. analytik-jena.de These methods are based on the principle that molecules absorb light at specific wavelengths. For phenylthiourea derivatives, UV-Vis spectroscopy is often used for structural characterization and can be adapted for quantitative analysis. aensiweb.com

The electronic spectra of phenylthiourea derivatives typically show strong absorption bands in the UV region. mdpi.com For instance, studies on various copper-thiourea complexes show a strong band around 250 nm corresponding to the π→π* transitions of the organic ligand part of the molecule. mdpi.com A publication detailing a derivative, N-(2-phenethylbenzoyl)-N-(3,5-dichlorophenyl)-thiourea, also presents its UV spectrum as part of its physicochemical characterization. researchgate.net

A quantitative spectrophotometric method would typically involve reacting the target analyte to produce a colored complex and then measuring the absorbance at the wavelength of maximum absorption (λmax). farmaciajournal.com The concentration is then determined from a calibration curve prepared using standards of known concentrations. analytik-jena.de While UV-Vis spectroscopy has been used to study and characterize various phenylthiourea derivatives, specific and validated spectrophotometric methods for the routine quantification of this compound in complex samples are not extensively documented in the literature. mdpi.comresearchgate.netglobalresearchonline.net However, the general principles suggest its feasibility, likely involving measurement in the UV range or after a color-forming reaction.

Table 2: Spectrophotometric Data for Related Phenylthiourea Compounds

Compound TypeObserved Spectral FeaturesWavelength RegionMethod PurposeReference
Copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivativesStrong band from the organic part of the molecule. Ligand-to-metal charge transfer (LMCT) band.~250 nm (Organic) 400-420 nm (LMCT)Structural Characterization mdpi.com
N-(2-phenethylbenzoyl)-N-(3,5-dichlorophenyl)-thioureaUV spectrum recorded.Not specifiedPhysicochemical Characterization researchgate.net
1,3-Di(substituted-phenyl)-thiourea derivativesUV-Vis spectra recorded.Not specifiedStructural Characterization researchgate.net

Detection Limits and Quantification

The performance of an analytical method is characterized by several parameters, including its limit of detection (LOD) and limit of quantification (LOQ). researchgate.net The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of a system, but not necessarily quantified with acceptable precision and accuracy. ich.orgloesungsfabrik.de The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. ich.orgloesungsfabrik.de

These limits are not fixed values; they are dependent on the specific analytical instrument, the method used, and the complexity of the sample matrix. epa.gov Common approaches to determine these limits include the signal-to-noise (S/N) ratio method (where LOD is often defined as S/N ≥ 3 and LOQ as S/N ≥ 10) and the calibration curve method, which uses the standard deviation of the response and the slope of the regression line. researchgate.netich.orgloesungsfabrik.de

For example, a 2023 study using HPLC-MS/MS for the analysis of chives reported an LOD of 1.0 µg/kg and an LOQ of 3.0 µg/kg for 3,5-DCA. mdpi.com A U.S. Geological Survey (USGS) method using GC/MS for the analysis of water samples reported a method detection limit (MDL) of 0.002 µg/L for 3,5-Dichloroaniline (B42879). nemi.gov

Table 3: Reported Detection and Quantification Limits for 3,5-Dichloroaniline

MatrixAnalytical MethodParameterReported ValueReference
ChivesHPLC-MS/MSLOD1.0 µg/kg mdpi.com
ChivesHPLC-MS/MSLOQ3.0 µg/kg mdpi.com
WaterGC/MSMDL*0.002 µg/L nemi.gov
Filtered WaterLC-MS/MSLODNot specified, but method determines concentrations in the ng/L range. usgs.gov

*MDL (Method Detection Limit) is conceptually similar to LOD.

Environmental Fate and Toxicology Mechanistic Focus

Biotransformation and Metabolism Pathways

Biotransformation of xenobiotics like 3,5-Dichlorophenylthiourea is a detoxification process that aims to render lipophilic compounds into more hydrophilic, excretable products. wikipedia.org This process typically occurs in phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility. wikipedia.orgopenaccessjournals.com

While specific metabolic pathways for this compound are not extensively detailed in the provided search results, general principles of thiourea (B124793) derivative metabolism suggest that it likely undergoes enzymatic modifications. The thiourea moiety is a key site for metabolic reactions.

The biotransformation of a compound does not always lead to detoxification; in some cases, it can result in the formation of more toxic metabolites, a process known as bioactivation. nih.gov For instance, the metabolism of certain dichlorophenyl-containing compounds can lead to the formation of reactive intermediates. nih.gov While direct evidence for the formation of toxic metabolites from this compound is not explicitly available, the metabolism of structurally related compounds provides some insights. For example, N-(3,5-dichlorophenyl)succinimide (NDPS), a fungicide, is believed to require extrarenal metabolism to express its nephrotoxicity, suggesting the formation of toxic species in the liver. nih.govnih.gov

Studies on other chlorinated phenyl derivatives have shown that the position of chlorine atoms on the phenyl ring can influence the metabolic pathway and subsequent toxicity. nih.gov

Degradation Pathways

Environmental degradation refers to the breakdown of substances in the environment through biotic and abiotic processes. wikipedia.orgweebly.cominternationalscholarsjournals.com The degradation of this compound in the environment is influenced by factors such as sunlight, water, and microbial activity. While specific degradation pathways for this compound are not detailed, general knowledge of organic chemical degradation suggests that processes like hydrolysis, photolysis, and microbial degradation would be significant.

The chlorine atoms on the phenyl ring are expected to influence the compound's persistence in the environment. Chlorinated aromatic compounds can sometimes be resistant to degradation.

Mechanistic Toxicology in Biological Systems

The toxic effects of a chemical are a result of a sequence of events starting from its delivery to a target site and culminating in cellular dysfunction. accessscience.com

The journey of a toxicant through a biological system is described by the processes of absorption, distribution, metabolism (toxication/detoxication), and excretion (ADME). mhmedical.comdroracle.aigenomind.com

Absorption: This is the process by which the compound enters the systemic circulation from the site of exposure. mhmedical.comgenomind.com

Distribution: Once in the bloodstream, the compound is distributed to various tissues and organs. mhmedical.comyoutube.com The lipophilicity conferred by the dichlorophenyl group may affect its distribution and potential to cross biological membranes.

Metabolism (Toxication/Detoxication): As discussed under biotransformation, the liver is the primary site for the metabolism of xenobiotics, carried out by enzymes like the cytochrome P450 family. wikipedia.orgnih.gov This can either detoxify the compound or activate it into a more toxic form. nih.gov

Excretion: The body removes the compound and its metabolites, primarily through urine and feces. mhmedical.comgenomind.com

The ultimate toxic effect of a chemical is often initiated by its interaction with a target molecule. Thiourea derivatives are known to interact with various biological molecules. mdpi.com

Covalent Binding: Reactive metabolites can form covalent bonds with macromolecules like proteins and DNA, which is a common mechanism of toxicity. mdpi.comresearchgate.net

Enzymatic Inhibition: Thiourea-containing compounds have been shown to inhibit enzymes. researchgate.net For example, some thiourea derivatives can act as inhibitors of enzymes like cyclooxygenase (COX). oncotarget.com

Receptor Interaction: The compound or its metabolites might bind to specific receptors, triggering a biological response.

The specific molecular targets of this compound are not explicitly identified in the provided information.

The interaction with target molecules can lead to a cascade of events at the cellular level, resulting in dysfunction and toxicity.

Dysregulation of Gene Expression and Cellular Signaling: Binding to receptors or enzymes can alter signaling pathways, leading to abnormal cellular responses.

Impairment of Cellular Maintenance: Covalent binding to essential proteins can impair their function, disrupting cellular processes like energy production or calcium homeostasis. For example, some guanidine (B92328) derivatives, structurally related to thioureas, have been shown to cause mitochondrial dysfunction.

Toxic Cell Death: Severe cellular damage can lead to apoptosis (programmed cell death) or necrosis. mdpi.com Studies on other dichlorophenylthiourea analogs have demonstrated the induction of apoptosis in cancer cell lines. mdpi.comvulcanchem.com

The specific mechanisms of cellular dysfunction for this compound would depend on its specific molecular targets and the resulting downstream effects.

Inappropriate Repair and Adaptation Mechanisms of this compound Not Established in Scientific Literature

A thorough review of available scientific literature reveals a significant lack of research specifically detailing the role of this compound in inappropriate repair and adaptation processes leading to tissue necrosis, fibrosis, and carcinogenesis. While the broader classes of thiourea and dichlorophenyl compounds have been investigated for various biological activities, specific mechanistic studies on this compound concerning these pathological outcomes are not presently available.

General concepts of tissue injury and repair provide a framework for how such a compound could theoretically contribute to adverse outcomes. Chronic exposure to a chemical irritant can overwhelm the body's natural repair mechanisms. This can lead to a state of persistent inflammation, which is a key driver of several pathologies.

Tissue Necrosis: This refers to the death of body tissue. It occurs when too little blood flows to the tissue, whether from injury, infection, or chemical exposure. verywellhealth.com While some thiourea derivatives have been studied for their cytotoxic effects on cancer cells, leading to necrosis in a targeted therapeutic context, the specific ability of this compound to induce non-targeted tissue necrosis through inappropriate repair is not documented.

Fibrosis: This is the thickening and scarring of connective tissue, usually as a result of injury. An aberrant repair process, where there is excessive deposition of extracellular matrix components, leads to fibrosis. This can impair organ function. Studies on other chemical compounds have shown that chronic injury can trigger fibrotic responses, but research directly linking this compound to the initiation or promotion of fibrosis is absent.

Carcinogenesis: This is the process by which normal cells are transformed into cancer cells. It is a multistage process involving genetic and epigenetic alterations that disrupt the normal balance of cell proliferation and death. wikipedia.org While some dichlorophenyl-containing compounds have been investigated for their potential anti-cancer properties, there is no evidence to suggest that this compound itself acts as a carcinogen by promoting inappropriate cellular repair and adaptation.

Potential Applications in Materials Science and Engineering

Use in Functional Materials

Thiourea (B124793) derivatives are recognized for their utility in various materials, including coatings and polymers. researchgate.net The presence of the thiourea moiety allows for the formation of extensive hydrogen bonding networks, which can significantly influence the supramolecular architecture and physical properties of a material. The 3,5-dichlorophenyl group further modifies these properties through steric and electronic effects, influencing molecular packing and intermolecular interactions.

Research has focused on N-acyl derivatives of 3,5-dichlorophenylthiourea, which are synthesized to create molecules with specific, planar conformations stabilized by intramolecular hydrogen bonds. researchgate.net For instance, the structure of N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea reveals an intramolecular hydrogen bond between a nitrogen proton (N'H) and the carbonyl oxygen, leading to a planar structure. researchgate.net This planarity and the potential for intermolecular N–H···S hydrogen bonds are critical in determining the crystal packing and, consequently, the bulk properties of the material. researchgate.net

The compound this compound serves as a key starting material or intermediate in the synthesis of more complex functional molecules. nih.gov It can be synthesized from 3,5-dichloroaniline (B42879) and used to create derivatives like 2-methylimino-3-(3,5-dichlorophenyl)thiazolidine, demonstrating its role as a versatile building block in materials chemistry. nih.gov The ability to modify the thiourea backbone allows for the fine-tuning of properties for applications ranging from specialized polymers to components in electronic materials.

Table 1: Crystallographic Data for N-pivaloyl-N'-(3,5-dichlorophenyl)thiourea

This table presents structural data for a functional derivative of this compound, illustrating the molecular geometry that influences material properties. researchgate.net

ParameterValue
Chemical FormulaC₁₂H₁₄Cl₂N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)7.176(2)
b (Å)16.441(4)
c (Å)11.923(2)
β (°)92.48(1)
Volume (ų)1405.3(6)
Key FeatureIntramolecular N–H···O hydrogen bond

Aggregation-Induced Emission (AIE) Applications

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, known as AIE luminogens (AIEgens), are non-emissive in dilute solutions but become highly fluorescent upon aggregation in poor solvents or in the solid state. sigmaaldrich.comwikipedia.orgnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases upon aggregation. sigmaaldrich.commdpi.com The primary mechanism behind AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

While direct AIE studies on this compound are not extensively documented, its derivatives and related thiourea compounds are emerging as candidates for AIE-active materials. The structural features of the this compound scaffold are conducive to the design of AIEgens. The phenyl rings can act as rotor units, and the thiourea backbone provides sites for hydrogen bonding, which can facilitate the formation of ordered aggregates. In these aggregates, the free rotation of the phenyl rings can be restricted, activating the AIE fluorescence.

The potential for this compound in AIE applications is highlighted by the classification of complex derivatives, such as 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,5-dichlorophenyl)thiourea, within categories of AIE materials. bldpharm.com The strategy of incorporating moieties like tetraphenylethene (TPE), a well-known AIEgen, into molecular structures is a common approach to impart AIE characteristics. sigmaaldrich.com Similarly, the strategic functionalization of the this compound core could yield novel AIEgens for applications in optoelectronic devices, chemical sensors, and biomedical probes. nih.govmdpi.comresearchgate.net

Table 2: Principles of Aggregation-Induced Emission (AIE)

This table summarizes the core concepts related to the AIE phenomenon.

ConceptDescriptionReference
AIE Phenomenon Luminogens are non-emissive in dilute solution but become highly luminescent in an aggregated or solid state. sigmaaldrich.comwikipedia.org
Underlying Mechanism Primarily caused by the Restriction of Intramolecular Motions (RIM), such as rotations and vibrations, in the aggregated state. This suppresses non-radiative decay channels. nih.gov
Contrast to ACQ Opposite of Aggregation-Caused Quenching (ACQ), where molecular aggregation leads to fluorescence quenching due to strong intermolecular π–π stacking. sigmaaldrich.com
AIEgen Design Involves creating molecules with freely rotating parts (rotors) and a luminogenic core (stator). Aggregation restricts the rotors, activating emission. nih.gov
Potential Applications Optoelectronic materials (e.g., OLEDs), chemical sensors, and fluorescent bioprobes. nih.govub.edu

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 3,5-Dichlorophenylthiourea using spectroscopic methods?

  • Methodological Answer :

  • Step 1 : Perform FT-IR spectroscopy to identify characteristic functional groups (e.g., N-H stretching at ~3200–3400 cm⁻¹ for thiourea, C=S absorption at ~1250–1350 cm⁻¹).
  • Step 2 : Use ¹H/¹³C NMR to verify the aromatic substitution pattern (e.g., two chlorine atoms at positions 3 and 5 on the benzene ring). For example, aromatic protons in 3,5-dichloro derivatives often show splitting patterns consistent with para-disubstituted analogs.
  • Step 3 : Validate molecular weight via high-resolution mass spectrometry (HRMS) to match the theoretical mass of C₇H₆Cl₂N₂S (221.107 g/mol) .

Q. What purification techniques are recommended for isolating this compound after synthesis?

  • Methodological Answer :

  • Crystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Monitor purity via thin-layer chromatography (TLC) with UV visualization.
  • Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane:ethyl acetate) to separate byproducts. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Safety Note : Ensure proper ventilation and PPE due to potential respiratory hazards from thiourea derivatives .

Q. How can researchers assess the thermal stability of this compound for storage?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition temperature.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic/endothermic transitions. Compare with literature values (e.g., melting point ~150–160°C for similar thioureas) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Recalculate theoretical NMR shifts using density functional theory (DFT) with solvent corrections (e.g., chloroform in Gaussian 09).
  • Step 2 : Compare experimental vs. simulated spectra to identify discrepancies (e.g., unexpected coupling due to rotational isomerism).
  • Step 3 : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign ambiguous peaks .

Q. What strategies optimize the synthetic yield of this compound in solvent-free conditions?

  • Methodological Answer :

  • Retrosynthetic Analysis : Prioritize direct coupling of 3,5-dichloroaniline with thiophosgene or thiourea precursors under microwave-assisted conditions to reduce side reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., amine activation). Adjust stoichiometry (e.g., 1.2:1 thiourea:aniline) to minimize unreacted starting material.
  • Byproduct Mitigation : Use scavengers like molecular sieves to absorb HCl generated during synthesis .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets (e.g., urease or kinases)?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target enzyme active sites (e.g., urease PDB: 4H9M) using AutoDock Vina to predict binding affinity.
  • In Vitro Assays : Perform enzyme inhibition assays (e.g., Jack bean urease) with varying concentrations (1–100 µM) and measure IC₅₀ values. Validate via Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase chromatography with electrospray ionization (ESI) to identify impurities at ppm levels.
  • GC-MS : Analyze volatile byproducts (e.g., residual solvents or chlorinated intermediates) using a DB-5MS column.
  • Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and an internal standard (e.g., 1,4-dinitrobenzene) for impurity quantification .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental solubility data for this compound?

  • Methodological Answer :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatched solvents.
  • Temperature-Dependent Studies : Measure solubility in DMSO, ethanol, and acetone at 25–60°C to refine predictive models (e.g., UNIFAC).
  • Crystal Polymorphism Screening : Use X-ray diffraction (XRD) to detect polymorphs affecting solubility .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups for significance (p < 0.05).
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., Cl substituent positions) with toxicity outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.